molecular formula C22H12N4O B5837008 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile

3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile

Cat. No. B5837008
M. Wt: 348.4 g/mol
InChI Key: LJWKRFACEQDQQA-UHFFFAOYSA-N
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Description

3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile, also known as QPhN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and biomedical research. QPhN belongs to the class of phthalonitrile derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile is not yet fully understood. However, it is believed to act by inhibiting specific enzymes and proteins that are essential for the survival and growth of cancer cells, fungi, and bacteria. 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. It has also been shown to inhibit the activity of chitin synthase, which is essential for the formation of the fungal cell wall.
Biochemical and Physiological Effects:
3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile has been shown to have minimal toxicity towards normal cells and tissues, making it a promising candidate for drug development. It has been shown to induce minimal side effects and has a low risk of drug resistance. 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It has minimal toxicity towards normal cells, making it suitable for in vitro and in vivo studies. However, 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile has certain limitations as well. It has limited solubility in water, which can affect its bioavailability and pharmacokinetics. 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile also requires further optimization to improve its potency and selectivity towards specific targets.

Future Directions

3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile has several potential future directions for research. It can be further optimized to improve its potency and selectivity towards specific targets. 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile can also be used as a lead compound for the development of novel drugs for the treatment of cancer, fungal, and bacterial infections. Further studies can also be conducted to elucidate the mechanism of action of 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile and to identify its molecular targets. 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile can also be used as a tool for the study of specific biological processes, such as DNA replication and cell division.
Conclusion:
In conclusion, 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile is a promising compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and biomedical research. 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile has shown promising results in various scientific research applications, including anticancer, antifungal, and antibacterial activities. 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile has several advantages for lab experiments, but it also has certain limitations that need to be addressed. 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile has several potential future directions for research, making it an exciting compound to study and develop.

Synthesis Methods

The synthesis of 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile involves the reaction of 3-(2-quinoxalinyl)phenol with phthalonitrile under high-temperature conditions. The reaction yields 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile as a white crystalline solid in moderate to good yields. The synthesis method has been optimized to obtain high purity and yield of 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile, making it suitable for large-scale production.

Scientific Research Applications

3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile has shown promising results in various scientific research applications. It has been extensively studied for its anticancer, antifungal, and antibacterial activities. 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to possess potent antifungal and antibacterial activities against a wide range of pathogens.

properties

IUPAC Name

3-(3-quinoxalin-2-ylphenoxy)benzene-1,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N4O/c23-12-16-6-4-10-22(18(16)13-24)27-17-7-3-5-15(11-17)21-14-25-19-8-1-2-9-20(19)26-21/h1-11,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWKRFACEQDQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)OC4=CC=CC(=C4C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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